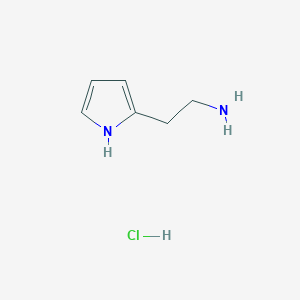

2-(1H-pyrrol-2-yl)ethanamine hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“2-(1H-pyrrol-2-yl)ethanamine hydrochloride” is a chemical compound with the linear formula C6H11ClN2 . It may be used in the preparation of dihydropyrrolo [2′,1′:3,4]pyrazino [2,1- a ]isoindolones by reacting with 2-formylbenzoic acids or 2-acetylbenzoic acid via N -acyliminium cation aromatic cyclizations .

Synthesis Analysis

The synthesis of “2-(1H-pyrrol-2-yl)ethanamine hydrochloride” involves the reaction with 2-formylbenzoic acids or 2-acetylbenzoic acid via N -acyliminium cation aromatic cyclizations . This reaction leads to the formation of dihydropyrrolo [2′,1′:3,4]pyrazino [2,1- a ]isoindolones .

Molecular Structure Analysis

The molecular structure of “2-(1H-pyrrol-2-yl)ethanamine hydrochloride” is represented by the linear formula C6H11ClN2 . The average mass of the molecule is 110.157 Da and the monoisotopic mass is 110.084396 Da .

Chemical Reactions Analysis

The chemical reactions involving “2-(1H-pyrrol-2-yl)ethanamine hydrochloride” primarily include its reaction with 2-formylbenzoic acids or 2-acetylbenzoic acid via N -acyliminium cation aromatic cyclizations . This reaction is used in the synthesis of dihydropyrrolo [2′,1′:3,4]pyrazino [2,1- a ]isoindolones .

Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(1H-pyrrol-2-yl)ethanamine hydrochloride” include a density of 1.1±0.1 g/cm 3, a boiling point of 229.0±15.0 °C at 760 mmHg, and a vapor pressure of 0.1±0.5 mmHg at 25°C . It also has an enthalpy of vaporization of 46.6±3.0 kJ/mol and a flash point of 115.1±7.6 °C .

Wissenschaftliche Forschungsanwendungen

DNA Interaction and Cytotoxicity

Copper(II) complexes with tridentate ligands, including those with pyrrol-2-yl moieties, have shown significant DNA binding propensity and demonstrate minor structural changes in calf thymus DNA, suggesting potential applications in biochemistry and medicinal chemistry for DNA interaction studies or drug design. These complexes also exhibit low toxicity to various cancer cell lines, indicating potential therapeutic applications (Kumar et al., 2012).

Corrosion Inhibition

Cadmium(II) Schiff base complexes, including those derived from pyrrol-2-yl-related ligands, have been studied for their corrosion inhibition properties on mild steel in acidic environments. These findings could be relevant to the development of new materials with enhanced corrosion resistance, which is crucial in industrial applications (Das et al., 2017).

Hydrogen Bonding in Crystals

The crystal and molecular structure analysis of carbonyl 2-substituted pyrroles, including derivatives similar to 2-(1H-pyrrol-2-yl)ethanamine hydrochloride, revealed diverse hydrogen bonding motifs, which are essential for understanding the solid-state properties of such compounds. This information is vital for the design of new materials with desired physical properties (Domagała et al., 2022).

Novel Pyrrole Synthesis

A novel method for pyrrole synthesis, involving the intermolecular coupling of enamines and alkynes under oxidative conditions, has been developed. This methodology could be applied in the synthesis of pyrrole derivatives, including those related to 2-(1H-pyrrol-2-yl)ethanamine hydrochloride, for use in various chemical and pharmaceutical applications (Rakshit et al., 2010).

Safety And Hazards

The safety and hazards associated with “2-(1H-pyrrol-2-yl)ethanamine hydrochloride” include skin irritation (H315), eye damage (H318), and specific target organ toxicity - single exposure (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and if on skin: washing with plenty of water (P302 + P352) .

Eigenschaften

IUPAC Name |

2-(1H-pyrrol-2-yl)ethanamine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2.ClH/c7-4-3-6-2-1-5-8-6;/h1-2,5,8H,3-4,7H2;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OICNTSRKCDDTFK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC(=C1)CCN.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11ClN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

146.62 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(1H-pyrrol-2-yl)ethanamine hydrochloride | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-chloro-N-(1,7-dimethyl-4-oxo-3,4-dihydrofuro[3,4-d]pyridazin-5-yl)acetamide](/img/structure/B2936178.png)

![N-[2-Hydroxy-2-(4-thiophen-2-ylphenyl)ethyl]-1,3,5-trimethylpyrazole-4-carboxamide](/img/structure/B2936179.png)

![N-(5-chloro-2-methoxyphenyl)-2-[[2-[(1-cyanocyclohexyl)-methylamino]-2-oxoethyl]-methylamino]acetamide](/img/structure/B2936180.png)

![2-[(4-Fluorosulfonyloxybenzoyl)amino]-1,3,4-thiadiazole](/img/structure/B2936181.png)

![N-(2-carbamoylphenyl)-1-[(2-fluorophenyl)methoxy]-2-oxopyridine-3-carboxamide](/img/structure/B2936194.png)

![N-methyl-2-[(2-naphthalen-1-ylacetyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B2936197.png)